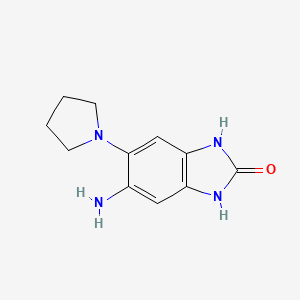5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one
CAS No.: 1082550-33-1
Cat. No.: VC3344486
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1082550-33-1 |
|---|---|
| Molecular Formula | C11H14N4O |
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | 5-amino-6-pyrrolidin-1-yl-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C11H14N4O/c12-7-5-8-9(14-11(16)13-8)6-10(7)15-3-1-2-4-15/h5-6H,1-4,12H2,(H2,13,14,16) |
| Standard InChI Key | MYGWVVYUBLUZEX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC3=C(C=C2N)NC(=O)N3 |
| Canonical SMILES | C1CCN(C1)C2=CC3=C(C=C2N)NC(=O)N3 |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one belongs to the benzimidazolone class of compounds, characterized by a benzene ring fused to an imidazolone moiety. The compound features multiple nitrogen-containing functional groups that contribute to its potential reactivity and binding properties. Various nomenclature systems provide alternative names for this compound, including systematic IUPAC names in different languages and variant structural representations . The compound is additionally identified in chemical databases through registry numbers and MDL numbers, including RN 1082550-33-1, and MDL numbers MFCD11574286 and MFCD20502661 . These identifiers facilitate consistent recognition and cross-referencing across chemical databases and literature.
Physical and Chemical Properties
The physical and chemical properties of 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one are summarized in Table 1 below. These properties derive primarily from its molecular structure and the functional groups present.
Table 1. Physical and Chemical Properties of 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one
The compound's structure contains several key functional groups that define its chemical behavior. The benzimidazolone core provides a relatively planar, aromatic scaffold with hydrogen-bonding capacity through its N-H groups and carbonyl oxygen. The amino group (-NH₂) at position 5 can act as both a hydrogen bond donor and acceptor. Meanwhile, the pyrrolidinyl group at position 6 introduces a basic nitrogen atom with potential for interactions with acidic moieties in biological systems. These structural features collectively contribute to the compound's potential pharmacological profile and chemical reactivity patterns.
Structural Analysis and Characteristics
Structural Features and Bonding
The 2H-benzimidazol-2-one core of the compound consists of a benzene ring fused with an imidazolone ring, creating a planar heterocyclic system. The carbonyl group at position 2 of the imidazole ring creates an amide-like functional arrangement with the adjacent nitrogen atoms. This arrangement contributes to the compound's potential for hydrogen bonding and possibly influences its interactions with biological targets. The amino group at position 5 extends from the benzene portion of the scaffold, while the pyrrolidinyl group at position 6 introduces a saturated five-membered ring nitrogen heterocycle. The spatial arrangement of these groups likely influences the compound's three-dimensional structure and its ability to interact with various biological receptors or enzyme binding sites.
Comparison with Related Benzimidazolone Derivatives
While the search results don't provide direct comparative data for 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one, examining the characteristics of related benzimidazolone compounds can provide insights into its potential properties. For instance, research on nitro-substituted derivatives of 1,3-dihydro-2H-benzimidazol-2-one indicates that position-specific substitutions can significantly alter thermal stability and reactivity . These nitro-derivatives display high melting points (200-315°C) and thermal stability, suggesting that the basic benzimidazolone scaffold generally confers stability to its derivatives . By comparison, 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one may possess different physicochemical properties due to the electron-donating nature of its amino and pyrrolidinyl substituents, as opposed to the electron-withdrawing nitro groups.
Analytical Characterization Methods
Spectroscopic Analysis Techniques
Comprehensive characterization of 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one would typically employ multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and possibly 2D experiments) would provide detailed structural information about the compound's atomic connectivity and environment. Infrared (IR) spectroscopy would reveal characteristic absorption bands for functional groups such as the carbonyl (C=O), amine (NH₂), and N-H stretching vibrations. Mass spectrometry, particularly high-resolution techniques, would confirm the molecular formula through accurate mass determination, as evidenced by the reported monoisotopic mass of 218.116761 . UV-Visible spectroscopy might reveal characteristic absorption patterns related to the aromatic and heterocyclic systems within the molecule. These analytical approaches, combined with computational methods, could provide a comprehensive characterization of the compound's structure and properties.
Chromatographic Identification Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity and identity of 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one. These methods could also be employed for monitoring reactions involving this compound and for quality control purposes. The search results indicate that LC-MS has been successfully applied to characterize related benzimidazolone derivatives, suggesting its utility for analyzing 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one as well . Development of optimized chromatographic methods specific to this compound would facilitate its identification and quantification in various matrices, supporting both research and potential pharmaceutical applications.
Theoretical Computational Analysis
Molecular Modeling Predictions
Computational approaches can provide valuable insights into the properties of 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one. Molecular modeling techniques, including density functional theory (DFT) calculations, could predict electronic properties, charge distributions, and preferred conformations of the molecule. These theoretical predictions would complement experimental data and could guide further investigations into the compound's reactivity and biological interactions. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and electrostatic potential map would be particularly informative for understanding the compound's electronic characteristics and potential binding modes with biological targets.
Structure-Based Virtual Screening
Computational docking studies could predict the binding affinities and modes of interaction between 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one and various biological targets, such as enzymes or receptors. Such analyses would help identify potential biological applications for the compound and could guide experimental investigations. Quantitative structure-activity relationship (QSAR) models incorporating data from this compound and structurally related analogs could further enhance our understanding of how structural modifications influence specific biological activities. These computational approaches would complement laboratory experiments and potentially accelerate the discovery of valuable applications for 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume